Methyl 3,4-diaminobutanoate dihydrochloride
Description
Methyl 3,4-diaminobutanoate dihydrochloride is a hydrochloride salt derivative of a four-carbon amino acid ester. Its structure features a butanoate backbone with amino groups at the 3rd and 4th positions, esterified with a methyl group and stabilized by two equivalents of hydrochloric acid. This compound is of interest in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules, due to its bifunctional amino groups, which enable diverse reactivity in nucleophilic substitutions or condensations.
Properties
IUPAC Name |
methyl 3,4-diaminobutanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)2-4(7)3-6;;/h4H,2-3,6-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSNUXDVOGPCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-diaminobutanoate dihydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 3,4-diaminobutanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-diaminobutanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications
Methyl 3,4-diaminobutanoate dihydrochloride has several applications across different scientific disciplines:
Chemistry
- Building Block for Synthesis : It serves as a key intermediate in organic synthesis, particularly in the development of more complex molecules. Its structural similarities to amino acids make it valuable for synthesizing unnatural amino acids and other derivatives .
Biology
- Enzyme Inhibition Studies : The compound is used in research to investigate enzyme interactions and inhibition mechanisms. Its ability to bind to specific enzymes allows researchers to explore biochemical pathways and potential therapeutic targets .
- Neurotransmitter Research : Due to its structural resemblance to neurotransmitters, it is being studied for its potential effects on neurological functions and disorders.
Pharmaceutical Development
- Drug Design : this compound is explored for its pharmacological properties, including its role as an inhibitor or activator of various enzymes involved in metabolic pathways .
Case Studies
Several studies illustrate the applications of this compound in research:
- Study on Unnatural Amino Acids : This research focused on synthesizing enantiomerically pure unnatural α-amino acids using this compound as a precursor. The study highlighted its utility in creating complex structures through Michael addition reactions .
- Metabolic Engineering : In a study involving Escherichia coli, researchers engineered bacterial strains to produce 1,3-diaminopropane using metabolic pathways that included this compound as an intermediate. This demonstrates its application in biotechnological processes aimed at sustainable chemical production .
Comparison with Related Compounds
The unique properties of this compound can be contrasted with similar compounds as follows:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-aminobutanoate hydrochloride | One amino group at position 2 | Simpler structure; less steric hindrance |
| Methyl 2,4-diaminobutanoate dihydrochloride | Two amino groups at positions 2 and 4 | Different position of amino groups |
| (R)-Methyl 2,6-diaminohexanoate dihydrochloride | Longer carbon chain with two amino groups | Increased chain length enhances hydrophilicity |
| Methyl 2-(4,5-dihydro-1H-imidazol-4-yl)acetate hydrochloride | Contains an imidazole ring | Heterocyclic structure introduces unique properties |
The distinct arrangement of functional groups in this compound influences its reactivity and biological interactions compared to these related compounds .
Mechanism of Action
The mechanism of action of methyl 3,4-diaminobutanoate dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Backbone Diversity: Unlike Methyl 3,4-diaminobutanoate dihydrochloride, which has a linear amino acid ester backbone, analogs such as the compounds in Table 1 feature aromatic rings (e.g., phenyl groups) or branched aliphatic chains (e.g., C(CH₃)₃). These structural differences influence solubility, with the linear diaminobutanoate likely exhibiting higher aqueous solubility due to its polar amino groups.
- Functional Group Complexity: The patent compound (Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride) includes a sterically hindered dimethyl group, which may reduce reactivity at the β-carbon compared to the unsubstituted 3,4-diaminobutanoate derivative .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Differences :
- D(EP), which are constrained by hydrophobic aryl groups.
- Stability: Steric shielding in the patent compound (tert-butyl group) enhances stability against nucleophilic attack, whereas the diaminobutanoate’s exposed amino groups necessitate careful handling to prevent oxidation .
Biological Activity
Methyl 3,4-diaminobutanoate dihydrochloride, also known as Methyl 2,4-diaminobutanoate dihydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is a derivative of diamino acids and is characterized by the presence of two amino groups on the butanoic acid chain. Its chemical structure can be represented as follows:
- Molecular Formula : C₅H₁₂Cl₂N₂O₂
- Molecular Weight : 195.07 g/mol
The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various biologically active compounds, including neurotransmitters and other amines. The compound has been investigated for its potential effects on several biological systems:
- Neurotransmitter Modulation : It serves as a precursor for neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory signaling in the central nervous system.
- Antitumor Activity : Research has indicated that derivatives of diamino acids can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains:
- Bacterial Inhibition : The compound demonstrates significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of Methyl 3,4-diaminobutanoate in animal models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved cognitive function post-treatment.
- Synergistic Anticancer Effects : Another study explored the combination therapy of Methyl 3,4-diaminobutanoate with established chemotherapeutics. The results showed enhanced anticancer activity compared to monotherapy, suggesting a potential for use in combination treatments.
Q & A
Q. What are the standard synthetic protocols for preparing Methyl 3,4-diaminobutanoate dihydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: A common synthesis involves treating the precursor methyl ester with hydrochloric acid in dioxane under ambient conditions. For example, in a procedure analogous to EP 4 374 877 A2, hydrochloric acid (4 M in dioxane) is added to the precursor compound, stirred at room temperature for 1 hour, and concentrated under reduced pressure to yield the dihydrochloride salt . Optimization includes monitoring reaction completion via TLC or LC-MS and adjusting HCl stoichiometry (e.g., 4 equivalents) to ensure full salt formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
- 1H-NMR : In DMSO-d6, expect signals for amine protons as broad singlets (e.g., δ 9.00 ppm for NH groups), methyl ester protons (δ 3.79 ppm, singlet), and alkyl/aromatic protons in the 1.0–3.0 ppm range. Splitting patterns (e.g., m, s) confirm structural integrity .
- LC-MS : Use electrospray ionization (ESI) in positive mode to detect the molecular ion [M+H]+. Validate purity (>95%) via integration of UV chromatograms at 210–254 nm.
Q. What are the critical parameters for ensuring the purity of this compound during synthesis?
Methodological Answer:
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH2Cl2:MeOH:NH4OH gradients).
- Impurity Profiling : Use HPLC with a C18 column and mobile phase (e.g., 0.1% TFA in water/acetonitrile). Compare retention times against reference standards for common impurities, such as unreacted precursors or degradation products .
Advanced Research Questions
Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound across different studies?
Methodological Answer: Discrepancies often arise from solvent effects, pH, or salt form. For consistency:
- Standardize Solvents : Use DMSO-d6 (common for hydrochloride salts) and report sample concentration and temperature.
- pH Adjustment : Add trace D2O to observe exchangeable protons, or use buffered NMR solvents to stabilize ionization states.
- Reference Spiking : Compare with in-house synthesized standards under identical conditions .
Q. What strategies are recommended for developing HPLC methods to quantify trace impurities in this compound samples?
Methodological Answer:
- Column Selection : Use a phenyl-hexyl or polar-embedded C18 column to resolve polar impurities.
- Gradient Optimization : Start with 5% acetonitrile in 0.1% formic acid, ramping to 95% over 30 minutes. Adjust slope to separate closely eluting peaks.
- Detection : Employ UV-Vis (210–280 nm) coupled with charged aerosol detection (CAD) for non-chromophoric impurities. Validate against EP impurity standards (e.g., dihydrochloride-related degradants in Reference Standards 2018) .
Q. How does the choice of solvent system impact the stability of this compound during long-term storage?
Methodological Answer:
- Aqueous Solutions : Avoid prolonged storage in water due to hydrolysis of the ester group. Use pH 4–5 buffers (e.g., acetate) to minimize degradation.
- Solid State : Store under inert gas (N2/Ar) at −20°C in desiccators with silica gel. Monitor for deliquescence using dynamic vapor sorption (DVS) analysis.
- Accelerated Stability Studies : Conduct stress testing at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-HRMS to identify pathways (e.g., de-esterification or oxidation) .
Q. What experimental approaches can resolve conflicting bioactivity data for this compound in receptor-binding assays?
Methodological Answer:
- Receptor Profiling : Use radioligand displacement assays (e.g., 3H-labeled antagonists) with purified receptor subtypes. Control for off-target effects via counter-screening against related receptors.
- Buffer Composition : Vary ionic strength (e.g., 50–150 mM NaCl) and include divalent cations (Mg2+/Ca2+) to mimic physiological conditions.
- Data Normalization : Express results as % inhibition relative to positive controls (e.g., known agonists/antagonists) to account for inter-assay variability .
Q. How can computational modeling guide the design of derivatives of this compound with improved pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using software like AutoDock Vina. Prioritize derivatives with lower binding energy (ΔG < −8 kcal/mol).
- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 metabolism. Optimize substituents to reduce hepatic clearance (e.g., replace ester groups with amides).
- In Silico Toxicity : Screen for hERG inhibition or mutagenicity via Derek Nexus or Toxtree .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
